Peanut stunt virus was first identified in the 1950s and has since been studied extensively due to its impact on crop yield. The coat protein gene sequences have been analyzed from various isolates across different geographical regions, revealing genetic diversity that can affect virulence and transmission dynamics .
Peanut stunt virus is classified under:
The synthesis of the Peanut stunt virus coat protein typically involves the expression of its gene in a suitable host system. Common methods include:
The expression systems used can vary from bacterial systems like Escherichia coli to plant systems such as Nicotiana benthamiana. The choice of system depends on the desired yield and post-translational modifications necessary for proper protein folding and function .
The Peanut stunt virus coat protein is composed of approximately 200 amino acids, forming a protective shell around the viral RNA. The protein exhibits a characteristic alpha-helical structure, which is essential for its stability and function.
Structural studies have shown that the coat protein can form dimers and higher-order oligomers, which are critical for encapsidating the viral genome. Nucleotide sequence analyses have provided insights into variations among different isolates, indicating evolutionary adaptations .
The primary chemical reactions involving the Peanut stunt virus coat protein occur during its assembly into viral particles. These include:
Studies have demonstrated that specific amino acid residues in the coat protein are critical for RNA binding affinity and stability of the resulting viral particles .
The mechanism of action of the Peanut stunt virus coat protein involves several steps:
The Peanut stunt virus coat protein has several applications in scientific research:
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